Product packaging for alpha-D-Mannose(Cat. No.:CAS No. 137498-12-5)

alpha-D-Mannose

Cat. No.: B162431
CAS No.: 137498-12-5
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-PQMKYFCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha-D-Mannose is a naturally occurring aldohexose sugar and a C-2 epimer of D-glucose (Figure 1) . coli adhesion to urothelial cells . Its mechanism of action involves binding to bacterial FimH lectins, preventing bacterial colonization without inducing pharmacological, immunological, or metabolic responses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B162431 alpha-D-Mannose CAS No. 137498-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-PQMKYFCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015858
Record name alpha-​D-​Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Information not available., Solid
Record name alpha-D-Mannopyranose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11733
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name D-Mannose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

713.0 mg/mL at 17 °C
Record name D-Mannose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7296-15-3, 101357-07-7, 3458-28-4
Record name α-D-Mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7296-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Mannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-​D-​Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-D-MANNOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Mannose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 °C
Record name D-Mannose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Prevention and Treatment of Urinary Tract Infections (UTIs)

One of the most prominent applications of alpha-D-mannose is its role in preventing and treating urinary tract infections (UTIs). Research indicates that D-mannose can inhibit the adhesion of uropathogenic Escherichia coli (UPEC) to the uroepithelial cells, thus reducing the incidence of UTIs.

  • Mechanism of Action : this compound binds to the FimH adhesin on UPEC, preventing bacterial attachment to the urinary tract lining. This competitive inhibition is crucial because it allows the bacteria to be flushed out during urination without altering their metabolism or growth .
  • Clinical Studies : A systematic review highlighted that D-mannose significantly lowers the risk of recurrent UTIs. In a randomized clinical trial involving 598 women, those taking D-mannose experienced a 51% rate of medically attended UTIs compared to 55.7% in the placebo group, although this difference was not statistically significant .

Immunomodulatory Effects

This compound plays a role in immunoregulation. It is involved in glycosylation processes that are essential for the proper functioning of immune cells.

  • Biological Roles : D-mannose is crucial for glycosylation, which affects protein folding and stability. This process is vital for the immune response, as glycoproteins are involved in cell signaling and pathogen recognition .

Gastrointestinal Health

D-mannose has been studied for its potential benefits in gastrointestinal health, particularly concerning inflammatory bowel diseases (IBD).

  • Research Findings : Some studies suggest that D-mannose may help maintain gut integrity and modulate inflammation. Its ability to bind pathogens could reduce their impact on gut health .

Diabetes Management

There is emerging evidence that this compound may have a role in managing diabetes.

  • Mechanism : D-mannose does not directly affect blood glucose levels but may influence insulin sensitivity and metabolic pathways related to glucose metabolism .

Potential Antimicrobial Properties

While D-mannose itself does not exhibit bactericidal activity, it can enhance the effectiveness of antibiotics by preventing bacterial adherence.

  • Synergistic Effects : Studies have shown that using D-mannose alongside antibiotics can lower bacterial loads significantly without interfering with antibiotic action, making it a valuable adjunct therapy in managing infections .

Case Studies and Research Findings

Study TitleObjectiveFindings
Systematic Review on D-Mannose for UTI PreventionAssess efficacy in preventing UTIsD-Mannose reduced recurrence rates but not statistically significant compared to placebo .
Interaction of this compound with E. coliInvestigate binding mechanismsConfirmed that D-mannose binds FimH adhesin, blocking bacterial adhesion .
Immunomodulatory Role of D-MannoseExplore effects on immune functionSuggests involvement in glycosylation impacting immune responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

D-Glucose

  • Structural Differences: Alpha-D-mannose differs from D-glucose in the configuration of the hydroxyl group at the C-2 position (axial in mannose vs. equatorial in glucose) .
  • Functional Roles: While glucose serves as a primary energy source, this compound participates in glycosylation and pathogen-host interactions.

Beta-D-Mannose

  • Anomeric Configuration: Beta-D-mannose differs from this compound in the orientation of the hydroxyl group at the anomeric carbon (C-1).
  • Physiological Impact: Beta-D-mannose exhibits bitter taste perception, contrasting with the sucrose-like sweetness of this compound .
  • Binding Affinity: Beta-D-mannose shows weaker interaction with E. coli FimH receptors compared to the alpha-anomer .

D-Galactose

  • Epimeric Difference: Galactose is a C-4 epimer of glucose, whereas this compound is a C-2 epimer.
  • Metabolic Pathways: Galactose is metabolized via the Leloir pathway, while this compound is excreted unchanged in urine .

N-Acetyl-D-Glucosamine (GlcNAc)

  • Structural and Functional Contrast: GlcNAc contains an acetylated amino group at C-2, enabling recognition by lectins in immune cells (e.g., macrophages). This compound lacks this modification, limiting its immunological interactions .

Comparative Data Table

Compound Key Structural Feature Physiological Role Binding Affinity to E. coli FimH Metabolic Action
This compound C-2 hydroxyl (axial), anomeric α-configuration Prevents bacterial adhesion, glycosylation Low None
Beta-D-Mannose Anomeric β-configuration Limited biological activity Very low None
D-Glucose C-2 hydroxyl (equatorial) Energy metabolism None High (glycolysis)
Synthetic Mannosides Hydrophobic aromatic aglycones UTI prophylaxis High None

Research and Regulatory Implications

  • Mechanistic Inertness: this compound’s action is classified as "non-pharmacological" under EU guidelines (MDCG 2022–5), as it lacks metabolic or immunological modulation .
  • Regulatory Status : Its classification as a medical device (vs. medicinal product) hinges on the absence of pharmacological activity, though this remains contentious .
  • Synthetic Alternatives: Focus has shifted to synthetic mannosides for clinical applications due to their superior efficacy and patentability .

Preparation Methods

Molybdate-Catalyzed Isomerization

The epimerization of glucose to mannose under acidic conditions using molybdate catalysts represents the most scalable industrial method. As detailed in Patent CN101851689A, crystalline glucose is diluted to 45–55% concentration and reacted with 2.5–3‰ molybdate at 85–100°C under vacuum. This process converts 28–30% of glucose to mannose within 24 hours, producing a mixed solution of glucose and mannose.

Reaction Optimization

  • Catalyst loading : 2.5–3‰ molybdate by glucose weight minimizes side reactions while maximizing conversion efficiency.

  • Temperature control : Maintaining 95°C reduces byproduct formation compared to lower temperatures (85°C) or higher extremes (100°C).

  • Vacuum application : Enhances reaction kinetics by removing water, shifting equilibrium toward mannose production.

Simulated Moving-Bed Chromatography (SMB)

Post-epimerization, SMB separation isolates a mannose-rich fraction (B1) containing 90.6–91.2% mannose. The glucose-rich fraction (A1) is recycled into the epimerization reactor, improving overall raw material utilization to >95%.

Acid-Catalyzed Glycosylation for Anomeric Control

Propargyl Glycoside Synthesis

The synthesis of 1-O-propargyl-D-mannose derivatives highlights the role of acid catalysts in modulating anomeric selectivity. As demonstrated by PMC research:

Catalystα:β Anomer RatioYield (%)Purity (%)
HCl98:21895
H<sub>2</sub>SO<sub>4</sub>85:152292

Hydrochloric acid preferentially forms the α-anomer due to its lower nucleophilicity, which stabilizes the oxocarbenium ion intermediate favoring axial attack. Sulfuric acid, while yielding slightly higher total product, reduces α-selectivity by 13%.

Crystallization and Purification Techniques

Aqueous Crystallization Parameters

The patent specifies a gradient cooling protocol to optimize crystal growth:

Time (hr)Cooling Rate (°C/hr)Crystal Size (µm)
0–120.550–70
13–240.870–120
24+1.0120–200

This staged approach prevents rapid nucleation, yielding hexagonal prismatic crystals with 97–98% purity before ethanol refinement.

Ethanol Solvent Refinement

Crude mannose crystals are treated with 10–30% ethanol (w/w) for 20–30 minutes, exploiting glucose’s 4.1× higher solubility in ethanol versus mannose. This step removes residual glucose, elevating final purity to ≥99.6%.

Industrial-Scale Production Workflow

Process Economics

A 5 kg glucose batch yields 2.63 kg α-D-mannose (52.6% yield) with the following cost distribution:

StageCost Contribution (%)
Epimerization38
SMB Separation27
Crystallization22
Ethanol Refinement13

The closed-loop recycling of mother liquor (D1) and glucose-rich streams (A1) reduces raw material costs by 41% compared to single-pass systems.

Comparative Analysis of Methodologies

MethodPurity (%)Yield (%)Scalability
Molybdate Epimerization99.652.6Industrial
HCl-Catalyzed Glycosylation9518Lab-scale
H<sub>2</sub>SO<sub>4</sub>-Catalyzed9222Lab-scale

Industrial methods prioritize yield and purity, while laboratory techniques focus on anomeric control for specialized applications .

Q & A

Q. Q1: What analytical methods are most reliable for distinguishing alpha-D-mannose from its stereoisomers (e.g., D-glucose) in experimental samples?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to differentiate stereoisomers based on distinct chemical shifts in the anomeric region (C1 position). For example, this compound exhibits a downfield shift (~δ 5.2 ppm) compared to D-glucose (~δ 5.0 ppm) .
  • High-performance liquid chromatography (HPLC) with polar stationary phases can resolve structural differences. Pair with mass spectrometry (LC-MS) for quantification and validation .
  • X-ray crystallography is critical for confirming spatial configurations in crystalline forms .

Q. Q2: How can researchers design in vitro models to study this compound’s interaction with bacterial adhesins (e.g., E. coli FimH)?

Methodological Answer:

  • Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., association/dissociation rates) between this compound and purified FimH proteins. Optimize pH (4.5–7.4) to mimic urinary tract conditions .
  • Employ isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) and validate competitive inhibition with synthetic mannosides .
  • Validate findings using atomic force microscopy (AFM) to visualize adhesion forces in bacterial cultures .

Advanced Research Questions

Q. Q3: How can conflicting data on this compound’s efficacy in preventing urinary tract infections (UTIs) be reconciled across preclinical and clinical studies?

Methodological Answer:

  • Conduct systematic reviews (e.g., PRISMA guidelines) to assess bias in study designs, such as variations in dosage (0.5–2 g/day), administration routes, or participant demographics (e.g., postmenopausal vs. premenopausal cohorts) .
  • Perform meta-regression analyses to identify confounding variables (e.g., antibiotic co-administration, bacterial strain specificity) .
  • Use mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models to extrapolate in vitro binding data to in vivo efficacy, accounting for renal clearance rates and mucosal retention .

Q. Q4: What experimental strategies optimize this compound’s bioavailability in animal models for translational research?

Methodological Answer:

  • Apply radiolabeled isotopes (e.g., ¹⁴C-mannose) to track absorption and distribution in murine models. Compare oral vs. intraperitoneal administration .
  • Use genetically modified mice (e.g., knockout models for mannose transporters) to study tissue-specific uptake .
  • Pair with synbiotic formulations (e.g., prebiotics like fructooligosaccharides) to enhance gut microbiota-mediated metabolism .

Q. Q5: How can researchers address the low affinity of this compound for E. coli FimH in drug development?

Methodological Answer:

  • Design synthetic mannosides with modified glycosidic linkages (e.g., C-linked or thio-mannosides) to improve binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions .
  • Apply structure-activity relationship (SAR) studies to identify substituents (e.g., aryl groups) that enhance hydrophobic interactions with the FimH lectin domain .
  • Validate using in vivo biofilm inhibition assays in catheterized rodent models .

Data Analysis and Interpretation

Q. Q6: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Use non-linear regression models (e.g., four-parameter logistic curves) to fit dose-response data, calculating EC₅₀ values for bacterial adhesion inhibition .
  • Apply Bayesian hierarchical models to handle heterogeneous data from multi-center trials, incorporating prior distributions for UTI recurrence rates .
  • Validate with bootstrapping to estimate confidence intervals for small-sample studies .

Q. Q7: How should researchers control for endogenous mannose levels in human studies?

Methodological Answer:

  • Implement fasting protocols (12–16 hours) to minimize dietary mannose interference. Measure baseline serum mannose via LC-MS/MS .
  • Use crossover study designs with washout periods (≥7 days) to isolate treatment effects .
  • Stratify participants by genetic polymorphisms in hexokinase or phosphomannose isomerase, which influence endogenous mannose metabolism .

Ethical and Technical Challenges

Q. Q8: What ethical considerations arise when testing this compound in vulnerable populations (e.g., pediatric UTI patients)?

Methodological Answer:

  • Follow FDA/EMA guidelines for pediatric investigational plans (PIPs), ensuring informed consent from guardians and age-appropriate formulations (e.g., syrups vs. capsules) .
  • Monitor adverse events (e.g., osmotic diarrhea) through real-time electronic diaries and adaptive trial designs .
  • Collaborate with ethics committees to balance risks (e.g., hyperglycemia in diabetic patients) against benefits .

Emerging Research Directions

Q. Q9: What gaps exist in understanding this compound’s immunomodulatory effects beyond bacterial adhesion?

Methodological Answer:

  • Investigate mannose receptor (CD206) signaling in macrophages using siRNA knockdown models. Measure cytokine profiles (e.g., IL-10, TNF-α) via multiplex assays .
  • Explore glycosylation patterns in gut epithelial cells using lectin microarray technology post-mannose supplementation .
  • Conduct multi-omics studies (transcriptomics, metabolomics) to map systemic immune responses .

Q. Q10: How can this compound be integrated into combination therapies for antimicrobial-resistant UTIs?

Methodological Answer:

  • Screen synergistic interactions with bacteriophages or beta-lactam antibiotics using checkerboard assays (FIC index ≤0.5) .
  • Develop nanoparticle delivery systems (e.g., chitosan-coated carriers) to co-encapsulate mannose and antibiotics, targeting biofilms .
  • Validate in 3D organoid models of human bladder epithelium to assess tissue penetration and cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Mannose
Reactant of Route 2
alpha-D-Mannose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.